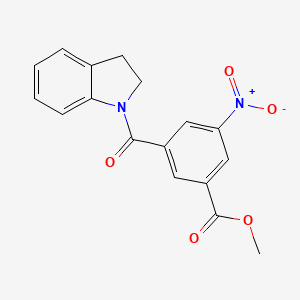
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol, also known as MGPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol involves its ability to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, neuroprotective properties, and the ability to improve cognitive function. It has also been shown to reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol, including exploring its potential therapeutic applications in other neurological disorders, investigating its effects on other biochemical pathways in the brain, and developing more efficient methods for synthesizing and administering the compound. Additionally, further research is needed to fully understand the long-term safety and efficacy of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in humans.
Conclusion:
In conclusion, (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of neurological disorders. Its ability to activate the Nrf2/ARE pathway and inhibit acetylcholinesterase make it a promising candidate for the development of new treatments for Alzheimer's disease, Parkinson's disease, and epilepsy. While there are still limitations and unanswered questions regarding the compound, further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol involves the condensation of N-methylglycine with 4-phenyldecahydroquinoline-4-carboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain (4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol in its pure form.
Aplicaciones Científicas De Investigación
(4S*,4aS*,8aS*)-1-(N-methylglycyl)-4-phenyldecahydroquinolin-4-ol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-[(4S,4aS,8aS)-4-hydroxy-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl]-2-(methylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-19-13-17(21)20-12-11-18(22,14-7-3-2-4-8-14)15-9-5-6-10-16(15)20/h2-4,7-8,15-16,19,22H,5-6,9-13H2,1H3/t15-,16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDRYXKAGPQGT-XYJFISCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C2C1CCCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CC[C@]([C@@H]2[C@@H]1CCCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S,4aS,8aS)-4-hydroxy-4-phenyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl]-2-(methylamino)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5402834.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)

![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![5-ethyl-2,3-dimethyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402864.png)
![3-(diphenylmethyl)-5-(2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5402867.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B5402871.png)
![1-[3,5-dimethyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5402874.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402894.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5402899.png)
![6-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402900.png)
![4-(5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B5402903.png)
![1-phenyl-2'H,5'H-spiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,4'-imidazolidine]-2',5'-dione](/img/structure/B5402924.png)